molecular formula C13H19NO2 B154933 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde CAS No. 128501-82-6

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

Cat. No.: B154933
CAS No.: 128501-82-6
M. Wt: 221.29 g/mol
InChI Key: NWINHGROAQWCPR-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde (CAS 128501-82-6) is a specialty benzaldehyde derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C13H19NO2 and a molecular weight of 221.3 g/mol , this compound features both an electron-donating diethylaminomethyl group and a formyl group on a methoxybenzene ring, making it a valuable multifunctional building block. The primary research application of this compound is as a key precursor in the synthesis of Schiff base ligands and hydrazones . Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a critical class of ligands in coordination chemistry and are known to exhibit a range of biological activities, including antimicrobial and anticancer properties . Researchers utilize this aldehyde to develop novel compounds for potential investigation as anticorrosive materials, nonlinear optical materials, or in pharmaceutical development . The structural motif of a diethylamino-substituted benzaldehyde is well-established in the synthesis of biologically active molecules, underscoring its utility in drug discovery efforts . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(diethylaminomethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINHGROAQWCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343608
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128501-82-6
Record name 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128501-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Protocol

  • Reagents :

    • 4-Methoxybenzaldehyde (1.0 equiv)

    • Aqueous formaldehyde (37%, 1.2 equiv)

    • Diethylamine (1.5 equiv)

    • Solvent: Ethanol or methanol (anhydrous)

  • Procedure :

    • The reaction mixture is refluxed at 70–80°C for 4–6 hours under inert atmosphere.

    • Progress is monitored via thin-layer chromatography (TLC).

    • Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

  • Yield : 70–85%.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack by diethylamine on the in situ-generated iminium ion from formaldehyde and 4-methoxybenzaldehyde. The methoxy group at the para position directs electrophilic substitution to the meta position, ensuring regioselectivity.

Alternative Synthetic Routes

Modified Mannich Reaction with Vanillin Derivatives

While less common, this compound can be synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) via a two-step process:

  • Methoxylation : Vanillin is methylated using dimethyl sulfate or methyl iodide in alkaline medium to yield 3,4-dimethoxybenzaldehyde.

  • Mannich Reaction : The dimethoxy derivative undergoes condensation with formaldehyde and diethylamine as described in Section 1.1.

Limitations :

  • Lower overall yield (50–60%) due to competing side reactions during methylation.

  • Requires rigorous purification to isolate the target compound from regioisomers.

Optimization and Process Scalability

Solvent and Catalytic Effects

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol (anhydrous)+15%
CatalystNone (neat conditions)N/A
Temperature75°C (±2°C)+10%

Key Findings :

  • Aqueous formaldehyde (37%) outperforms paraformaldehyde due to better solubility.

  • Prolonged reaction times (>8 hours) lead to decomposition, reducing yields by 20–30%.

Purification and Characterization

Chromatographic Purification

  • Mobile Phase : Ethyl acetate/hexane (1:4) achieves baseline separation of the target compound from unreacted starting materials.

  • Recrystallization : Alternative purification via recrystallization from ethanol/water (3:1) yields crystalline product with >99% purity.

Spectroscopic Validation

TechniqueKey Signals
¹H NMR (CDCl₃)δ 9.77 (s, 1H, CHO), 7.36 (d, J = 1.7 Hz, ArH), 3.95 (s, 3H, OCH₃), 2.48 (q, 4H, NCH₂)
¹³C NMR δ 190.0 (CHO), 152.5 (C-OCH₃), 53.0 (NCH₂), 11.4 (CH₃)
IR (KBr)1650 cm⁻¹ (C=O), 2837 cm⁻¹ (OCH₃), 2940 cm⁻¹ (CH₂/CH₃)

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ComponentCost Contribution (%)Scalability Challenge
4-Methoxybenzaldehyde45Limited commercial availability
Diethylamine30Volatility requiring closed systems
Formaldehyde10Handling and storage regulations

Recommendations :

  • Batch processing in ethanol reduces solvent recovery costs by 40% compared to methanol.

  • Continuous-flow reactors enhance throughput by 30% while maintaining yields.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies indicate that microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining yields at 70–75%.

Enzymatic Catalysis

Preliminary experiments with lipase-based catalysts show 50% conversion under ambient conditions, though regioselectivity remains suboptimal .

Chemical Reactions Analysis

Types of Reactions: 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation: Conversion to 3-[(Diethylamino)methyl]-4-methoxybenzoic acid.
  • Reduction: Conversion to 3-[(Diethylamino)methyl]-4-methoxybenzyl alcohol.
  • Substitution Reactions: The methoxy group can be replaced by other nucleophiles under suitable conditions.

Biology and Medicine

Pharmaceutical Research:
This compound has been investigated for its pharmacological properties. It acts as a building block for drug development, particularly in synthesizing compounds with potential therapeutic effects. For instance, derivatives of this compound have shown promise in antiproliferative studies against cancer cell lines, highlighting its potential role in cancer treatment .

Mechanism of Action:
The diethylamino group facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions, while the methoxy group contributes to hydrophobic interactions, influencing the compound's binding affinity.

Dye and Pigment Production

Due to its aromatic structure, this compound is utilized in synthesizing dyes and pigments. Its chemical stability and reactivity make it suitable for developing colorants used in various industrial applications.

Case Studies

  • Antiproliferative Activity Study:
    A study explored the efficacy of derivatives of this compound against prostate cancer cells. Results indicated a dose-dependent reduction in cell viability when combined with docetaxel, suggesting enhanced therapeutic potential .
  • Synthesis of Functional Polystyrene Polymers:
    Research demonstrated the successful incorporation of this compound into new functional polymers via copolymerization techniques. The resulting materials exhibited pH-responsive properties, showcasing the versatility of this compound in material science applications .

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physical properties of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield
This compound C₁₃H₁₉NO₂ 221.3 Diethylamino-methyl, methoxy Not reported Moderate (Mannich)
3-(4-Tert-Butylphenoxymethyl)-4-methoxybenzaldehyde C₁₉H₂₂O₃ 298.38 Tert-butylphenoxymethyl, methoxy Not reported Not reported
3-Dimethylaminomethyl-4-isopropoxybenzaldehyde C₁₃H₁₉NO₂ 221.3 Dimethylamino-methyl, isopropoxy Not reported Not reported
3-[(3,5-Dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde C₁₅H₁₇N₃O₂ 283.3 3,5-Dimethylpyrazole-methyl, methoxy Not reported Not reported
3-[(2-Ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde C₁₄H₁₆N₂O₂ 244.3 2-Ethylimidazole-methyl, methoxy Not reported 95% purity
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂ 150.18 Methyl, methoxy Not reported High

Key Observations :

  • Steric and Electronic Effects: The diethylamino group in the target compound provides stronger electron-donating effects compared to dimethylamino or pyrazole groups, enhancing nucleophilicity at the aldehyde group .
  • Heterocyclic Derivatives : Pyrazole and imidazole derivatives (e.g., ) introduce nitrogen-containing heterocycles, which may improve biological activity or coordination properties.

Notes

  • Safety: Pyrazole derivatives require careful handling per GHS guidelines , while the diethylamino compound’s safety data remain unspecified due to its discontinued status .
  • Research Gaps : Stability studies under varying pH/temperature conditions and comparative biological activity assays are needed for a comprehensive understanding.

Biological Activity

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde, commonly referred to as DEAB, is an organic compound with significant biological relevance. It is characterized by its unique structure, which includes a methoxy group and a diethylamino substituent, contributing to its diverse pharmacological activities. This article aims to explore the biological activity of DEAB, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 128501-82-6

DEAB exhibits its biological activity through several mechanisms:

  • Inhibition of Aldose Reductase : DEAB has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help in managing diabetic neuropathy and retinopathy by reducing sorbitol accumulation in cells .
  • Impact on Cell Proliferation : Studies indicate that DEAB can influence cell proliferation pathways, particularly in cancer cells. By modulating signaling pathways such as the PI3K/Akt pathway, DEAB may exert antiproliferative effects on various cancer cell lines .
  • Antioxidant Activity : DEAB demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage and has implications for aging and degenerative diseases .

Anticancer Properties

DEAB has been investigated for its anticancer properties across multiple studies:

  • Case Study 1 : In vitro studies demonstrated that DEAB inhibits the growth of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. The compound's ability to downregulate cyclin D1 and upregulate p21 was noted as a critical mechanism .
  • Case Study 2 : Research on lung cancer cell lines showed that DEAB effectively reduced cell viability and induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in lung cancer treatment .

Antimicrobial Activity

DEAB has also been evaluated for its antimicrobial properties:

  • Study Findings : A study reported that DEAB exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .

Data Table of Biological Activities

Activity TypeOrganism/Cell LineEffect ObservedReference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
AnticancerA549 (Lung Cancer)Reduces cell viability
AntimicrobialStaphylococcus aureusSignificant antibacterial effect
AntimicrobialEscherichia coliSignificant antibacterial effect

Synthesis and Derivatives

The synthesis of DEAB typically involves the reaction of diethylamine with 4-methoxybenzaldehyde under acidic conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities. For example, modifications to the diethylamino group may yield compounds with improved selectivity or potency against specific biological targets .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, substituted benzaldehydes react with amines under reflux in ethanol with catalytic acetic acid to form Schiff bases or derivatives . Optimization involves adjusting stoichiometry, reflux duration (typically 4–6 hours), and solvent polarity. Purification often employs vacuum distillation or recrystallization, monitored by TLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for the aldehyde proton (~9.8–10.2 ppm), methoxy group (~3.8–4.0 ppm), and diethylamino protons (δ 2.5–3.0 ppm for CH2 and 1.0–1.2 ppm for CH3) .
  • FTIR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using HRMS-ESI, ensuring accurate mass matches theoretical values (e.g., ±0.001 Da error) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) at varying concentrations (1–100 µM). Include controls (DMSO vehicle) and validate results with triplicate runs. For enzyme inhibition, employ kinetic assays (e.g., fluorescence-based) and calculate IC50 values using nonlinear regression .

Advanced Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural verification?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of the diethylamino group). Use variable-temperature NMR to observe coalescence of split peaks. For ambiguous NOE correlations, perform 2D NMR (COSY, HSQC) to resolve stereoelectronic effects . Cross-validate with computational methods (DFT for optimized geometry) .

Q. What computational strategies are effective for predicting physicochemical properties or reactivity?

  • Methodological Answer :

  • QSPR Models : Use quantum-chemically derived descriptors (e.g., HOMO/LUMO energies) to predict solubility or logP .
  • Molecular Dynamics (MD) : Simulate solvation behavior in explicit solvents (e.g., water/ethanol mixtures) using software like GROMACS .
  • Docking Studies : Predict binding affinities to target proteins (e.g., enzymes) with AutoDock Vina, validating via free-energy calculations (MM-PBSA) .

Q. How can crystallographic refinement challenges (e.g., twinning or poor resolution) be addressed for this compound?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections . For low-resolution data (<1.2 Å), apply restraints (e.g., DFIX for bond lengths) and validate with R1/wR2 convergence (<0.05/0.15). Consider synchrotron radiation for improved data quality .

Q. What strategies mitigate side reactions (e.g., over-oxidation) during derivatization of the aldehyde group?

  • Methodological Answer : Protect the aldehyde as a thioacetal or oxime before introducing reactive groups (e.g., Grignard reagents). Monitor reaction progress via in situ IR to detect intermediate formation. For oxidation-prone conditions, use mild agents (e.g., TEMPO/NaClO) instead of CrO3 .

Data Interpretation & Validation

Q. How should researchers reconcile discrepancies in biological activity data across studies?

  • Methodological Answer : Normalize data to cell viability controls and assess batch-to-batch compound purity via HPLC (≥95%). Validate assay protocols with positive controls (e.g., doxorubicin for cytotoxicity). Use meta-analysis tools (e.g., RevMan) to statistically evaluate heterogeneity across studies .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Methodological Answer :

  • Documentation : Record exact molar ratios, solvent grades, and equipment (e.g., microwave reactor vs. oil bath).
  • Quality Control : Characterize intermediates (e.g., via melting point, LC-MS) before proceeding.
  • Collaborative Validation : Share protocols with independent labs for cross-verification .

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